molecular formula C20H21ClN6O B2851780 N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034434-03-0

N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Numéro de catalogue: B2851780
Numéro CAS: 2034434-03-0
Poids moléculaire: 396.88
Clé InChI: ISRHYSPTICQLOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-chloro-2-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step protocols focusing on:

  • Azetidine ring formation : Cyclization reactions using azetidine precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Pyrimidine-pyrazole coupling : Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) to attach the 3,5-dimethylpyrazole group to the pyrimidine core .
  • Carboxamide linkage : Amide bond formation between the azetidine-3-carboxylic acid derivative and the 4-chloro-2-methylaniline moiety, often using coupling agents like EDC/HOBt .
    Purification involves column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization to isolate high-purity product .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of pyrazole and pyrimidine substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+^+ ions) .
  • X-ray crystallography : Resolves stereochemical ambiguities using programs like SHELXL for refinement, especially critical for verifying azetidine ring puckering and substituent orientation .

Q. How are preliminary biological activities assessed for this compound?

  • In vitro assays : Standardized cell viability assays (e.g., MTT) for anticancer potential and microbial growth inhibition tests (e.g., MIC determination) .
  • Target identification : Kinase inhibition profiling using recombinant enzymes (e.g., EGFR, VEGFR) to identify preliminary mechanisms .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Design of Experiments (DoE) : Statistically guided optimization of reaction parameters (e.g., temperature, catalyst loading) to maximize yield and minimize byproducts. For example, flow chemistry systems enable precise control over residence time and mixing efficiency .
  • Catalyst screening : Testing alternatives to copper (e.g., palladium nanoparticles) to enhance coupling efficiency while reducing metal contamination .

Q. What strategies resolve contradictions in crystallographic data vs. computational docking results?

  • Multi-conformer refinement : Use SHELXL to model disorder in flexible regions (e.g., azetidine ring) and validate against electron density maps .
  • Molecular dynamics simulations : Compare docking poses (e.g., AutoDock Vina) with experimental crystallographic data to identify conformational selection mechanisms .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Modify substituents on the pyrimidine (e.g., replacing 3,5-dimethylpyrazole with 4-fluorophenyl) and assess changes in potency .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features using software like Schrödinger’s Phase to prioritize substituents for synthesis .

Q. What methods validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts .
  • RNA-seq profiling : Identify downstream gene expression changes to corroborate mechanism of action .

Q. Data Contradiction Analysis

Q. How to address discrepancies between biological assay results across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and normalize data using standardized controls .
  • Orthogonal assays : Validate cytotoxicity findings with alternative methods (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. Why might computational solubility predictions conflict with experimental measurements?

  • Force field limitations : Improve predictions by integrating quantum mechanical (QM) calculations for solvation free energy .
  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation, which may artificially lower measured solubility .

Propriétés

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-12-6-16(21)4-5-17(12)24-20(28)15-9-26(10-15)18-8-19(23-11-22-18)27-14(3)7-13(2)25-27/h4-8,11,15H,9-10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHYSPTICQLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.